molecular formula C12H21NO3 B14053193 (3S,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

(3S,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14053193
M. Wt: 227.30 g/mol
InChI Key: XWAFVZGCUNQYNV-VHSXEESVSA-N
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Description

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl group, an allyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran to yield the desired cis isomer in quantitative yield . The Mitsunobu reaction can also be employed to convert the hydroxyl group into other functional groups, followed by alkaline hydrolysis to obtain the trans isomer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tosyl chloride in pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or amines.

    Substitution: Formation of tosylates or other substituted derivatives.

Scientific Research Applications

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of chiral molecules. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m0/s1

InChI Key

XWAFVZGCUNQYNV-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C

Origin of Product

United States

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